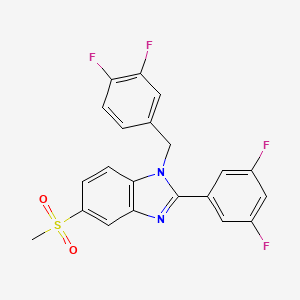

Bcl-2-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H14F4N2O2S |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

2-(3,5-difluorophenyl)-1-[(3,4-difluorophenyl)methyl]-5-methylsulfonylbenzimidazole |

InChI |

InChI=1S/C21H14F4N2O2S/c1-30(28,29)16-3-5-20-19(10-16)26-21(13-7-14(22)9-15(23)8-13)27(20)11-12-2-4-17(24)18(25)6-12/h2-10H,11H2,1H3 |

InChI Key |

GNWOOAWIQXEYCD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC(=CC(=C3)F)F)CC4=CC(=C(C=C4)F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Bcl-2 Inhibitors: A Focus on Venetoclax

Disclaimer: Initial searches for the specific compound "Bcl-2-IN-19" did not yield any publicly available information. It is possible that this is an internal designation for a novel compound not yet in the public domain, a misnomer, or a placeholder. This guide will therefore focus on the well-characterized, FDA-approved Bcl-2 inhibitor, Venetoclax (B612062) (ABT-199) , as a representative example to provide an in-depth technical overview of the mechanism of action for this class of therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the molecular mechanism, quantitative binding data, and key experimental protocols related to the Bcl-2 inhibitor Venetoclax.

Introduction to the Bcl-2 Family and Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] This pathway is crucial for normal tissue homeostasis and its dysregulation is a hallmark of many cancers, allowing malignant cells to evade programmed cell death. The Bcl-2 family is comprised of both pro-apoptotic and anti-apoptotic members.

-

Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1) sequester pro-apoptotic proteins, thereby preventing apoptosis and promoting cell survival. Overexpression of these proteins is common in various hematologic and solid tumors.[3]

-

Pro-apoptotic effector proteins: (e.g., BAX and BAK) are responsible for mitochondrial outer membrane permeabilization (MOMP), a key step in the apoptotic cascade.

-

Pro-apoptotic BH3-only proteins: (e.g., BIM, BID, PUMA, BAD, NOXA) act as sensors of cellular stress and initiators of apoptosis. They either directly activate BAX/BAK or inhibit the anti-apoptotic Bcl-2 proteins.

In cancer cells that overexpress Bcl-2, the pro-apoptotic "BH3-only" proteins like BIM are sequestered by Bcl-2, preventing them from activating BAX and BAK. This leads to the inhibition of apoptosis and contributes to tumorigenesis and chemoresistance.[3][4]

Venetoclax: A Selective Bcl-2 Inhibitor

Venetoclax is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Bcl-2. It is classified as a "BH3 mimetic" because it mimics the action of the BH3 domain of pro-apoptotic proteins. By binding with high affinity to the BH3-binding groove of Bcl-2, Venetoclax displaces pro-apoptotic proteins like BIM.

Mechanism of Action

The core mechanism of action of Venetoclax involves the disruption of the Bcl-2/pro-apoptotic protein complex. This leads to the following sequence of events:

-

Binding to Bcl-2: Venetoclax selectively binds to the hydrophobic BH3-binding groove on the surface of the Bcl-2 protein.

-

Release of Pro-Apoptotic Proteins: This binding competitively displaces BH3-only proteins (primarily BIM) that were sequestered by Bcl-2.

-

Activation of BAX and BAK: The liberated BH3-only proteins are now free to activate the pro-apoptotic effector proteins BAX and BAK.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores.

-

Release of Apoptogenic Factors: MOMP leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

-

Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates downstream executioner caspases, such as caspase-3 and -7.

-

Execution of Apoptosis: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, and ultimately, cell death.

This mechanism is independent of the p53 tumor suppressor pathway, making Venetoclax effective in cancers with TP53 mutations.

Caption: Signaling pathway of Venetoclax action.

Quantitative Data: Binding Affinity and Selectivity

Venetoclax is highly selective for Bcl-2 over other anti-apoptotic family members like Bcl-xL and Bcl-w. This selectivity is crucial as inhibition of Bcl-xL is associated with on-target platelet toxicity (thrombocytopenia), a dose-limiting toxicity observed with less selective inhibitors like Navitoclax.

| Target Protein | Binding Affinity (Ki) | Selectivity vs. Bcl-2 |

| Bcl-2 | <0.01 nM | - |

| Bcl-xL | 48 nM | >4800-fold |

| Bcl-w | 245 nM | >24500-fold |

| Mcl-1 | >444 nM | >44400-fold |

| Table 1: Binding affinities of Venetoclax for Bcl-2 family proteins. |

| Cell Line | Cancer Type | IC50 |

| RS4;11 | Acute Lymphoblastic Leukemia | ~8 nM |

| MOLM-13 | Acute Myeloid Leukemia | ~5 nM |

| Toledo | Diffuse Large B-cell Lymphoma | ~41 nM |

| Table 2: In vitro cellular potency of Venetoclax in various hematological cancer cell lines. Data compiled from publicly available resources. |

Key Experimental Protocols

The preclinical evaluation of Venetoclax involves a series of in vitro and in vivo assays to determine its potency, mechanism of action, and efficacy.

In Vitro Cell Viability Assay

This assay determines the concentration of Venetoclax required to inhibit cancer cell growth.

-

Objective: To calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).

-

Methodology:

-

Cell Plating: Seed cancer cell lines (e.g., MOLM-13, RS4;11) in 96-well plates at a density of 5,000-10,000 cells per well.

-

Drug Treatment: Treat cells with a serial dilution of Venetoclax (e.g., 0.1 nM to 10 µM) for 48 to 72 hours. Include a vehicle control (DMSO).

-

Viability Assessment: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®). This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using non-linear regression.

-

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Objective: To confirm that cell death induced by Venetoclax is due to apoptosis.

-

Methodology:

-

Cell Treatment: Treat cells with Venetoclax at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 4, 24, or 48 hours).

-

Staining: Harvest the cells and wash with PBS. Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

-

In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of Venetoclax in a living organism.

-

Objective: To assess the in vivo efficacy of Venetoclax in reducing tumor growth.

-

Methodology:

-

Model System: Use immunocompromised mice (e.g., NSG or SCID mice).

-

Tumor Implantation: Subcutaneously or intravenously inject human cancer cells (e.g., 5-10 million cells) to establish tumors.

-

Randomization: Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Venetoclax orally (e.g., 100 mg/kg) daily or as per the defined schedule. The control group receives the vehicle (e.g., 60% Phosal 50PG, 30% PEG 400, 10% ethanol).

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

-

Endpoint: Continue the study for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

-

Data Analysis: Plot tumor growth curves for each group to evaluate the anti-tumor effect.

-

Caption: Preclinical experimental workflow for Venetoclax.

Conclusion

Venetoclax represents a paradigm shift in the treatment of certain hematological malignancies by directly targeting the core machinery of apoptosis. Its mechanism of action, centered on the selective inhibition of Bcl-2, restores the natural process of programmed cell death in cancer cells. The high selectivity of Venetoclax for Bcl-2 minimizes off-target effects, such as thrombocytopenia, which has been a challenge with earlier, less selective BH3 mimetics. The preclinical evaluation of Venetoclax, through a combination of in vitro and in vivo studies, has provided a robust understanding of its therapeutic potential and has paved the way for its successful clinical application. This guide provides a foundational understanding of the technical aspects of Venetoclax's mechanism of action for professionals in the field of cancer research and drug development.

References

- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 2. researchgate.net [researchgate.net]

- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 4. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

Unveiling Bcl-2-IN-19: A Technical Guide to its Discovery, Synthesis, and Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the potent B-cell lymphoma 2 (Bcl-2) inhibitor, Bcl-2-IN-19. Identified as compound 27 in the primary literature, this molecule has demonstrated significant potential in the context of breast cancer therapy through its targeted action on the anti-apoptotic Bcl-2 protein. This document details the synthetic route, experimental protocols for its evaluation, and a summary of its quantitative biological data.

Discovery and Rationale

This compound, a novel alkylsulfonyl benzimidazole (B57391) derivative, was developed as part of a research initiative to identify new chemical entities for the targeted inhibition of the Bcl-2 protein[1][2]. The overexpression of Bcl-2 is a well-established mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional therapies. Therefore, the development of small molecule inhibitors that can disrupt the function of Bcl-2 is a promising strategy in oncology. The design of this series of compounds was centered on creating molecules with high binding affinity to the BH3-binding groove of Bcl-2, thereby preventing its interaction with pro-apoptotic proteins and triggering programmed cell death in cancer cells.

Synthesis of this compound (Compound 27)

The synthesis of this compound is achieved through a multi-step process culminating in the formation of the benzimidazole core. The general synthetic scheme is outlined below.

General Synthesis Method

The synthesis of this compound (compound 27) begins with the reaction of N1-(3,4-difluorobenzyl)-4-(methylsulfonyl)benzene-1,2-diamine with sodium (3,5-difluorophenyl)(hydroxy)methanesulfonate. The resulting product is then purified using column chromatography[1].

Experimental Protocol: Synthesis of this compound (Compound 27) [1]

-

Reactant Preparation: N1-(3,4-difluorobenzyl)-4-(methylsulfonyl)benzene-1,2-diamine (0.83 mmol, 0.260 g) and sodium (3,5-difluorophenyl)(hydroxy)methanesulfonate (0.83 mmol, 0.205 g) are used as starting materials.

-

Reaction: The specific reaction conditions (solvent, temperature, and reaction time) are detailed in the primary publication.

-

Purification: The crude product is purified by column chromatography using an ethyl acetate/hexane (1:2) solvent system.

-

Yield: The synthesis yields the final product as a solid (0.115 g, 31.8% yield).

Physicochemical and In Vitro Biological Data

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| Melting Point | 170.3 °C | [1] |

| Mass Spectrometry (ESI+) | [M + H]⁺: 435.65 (100%) | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ppm 3.24 (s, 3H, CH₃), 5.47 (s, 2H, CH₂), 6.72–6.74 (m, 1H), 7.06–7.11 (m, 1H), 7.28–7.35 (m, 2H), 7.49–7.55 (m, 1H), 7.72–7.86 (m, 3H), 8.28 (d, J = 1.6 Hz, 1H) | [1] |

| Biological Activity | Result | Reference |

| Cytotoxicity against MCF-7 (Breast Cancer Cells) | Identified as one of the most potent derivatives in the series | [2][3] |

| Effect on BCL-2 Gene Expression in MCF-7 Cells | Significant downregulation (256-fold change) | [2][3] |

| Molecular Docking (Vina Score against Bcl-2) | -9.6 kcal/mol | [1][2] |

Experimental Protocols

Cytotoxicity Assay against MCF-7 Cells

The cytotoxic potential of this compound was evaluated using the xCELLigence real-time cell analysis system[2].

-

Cell Culture: Human breast cancer cells (MCF-7) are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Analysis: The xCELLigence system monitors cell proliferation in real-time by measuring electrical impedance. A decrease in impedance indicates a reduction in cell viability.

-

Data Interpretation: The results are used to determine the potency of the compound in inhibiting cancer cell growth.

BCL-2 Gene Expression Analysis

The effect of this compound on the expression of the BCL-2 gene was determined by quantitative real-time polymerase chain reaction (qRT-PCR)[2].

-

Cell Treatment: MCF-7 cells are treated with this compound.

-

RNA Extraction: Total RNA is extracted from the treated and untreated cells.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR: The cDNA is used as a template for qRT-PCR with primers specific for the BCL-2 gene and a reference gene.

-

Analysis: The relative expression of the BCL-2 gene is calculated after normalization to the reference gene, revealing the extent of downregulation caused by the compound.

Visualizations

Bcl-2 Signaling Pathway and Inhibition

Caption: Bcl-2 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for this compound Evaluation

Caption: Workflow for the discovery and evaluation of this compound.

References

An In-depth Technical Guide on the Role of Venetoclax, a Bcl-2 Inhibitor, in the Apoptosis Pathway

A Note on the Topic: Initial searches for the compound "Bcl-2-IN-19" did not yield publicly available scientific data. Therefore, this guide focuses on the well-characterized, clinically approved, and highly specific Bcl-2 inhibitor, Venetoclax (ABT-199) , as a representative molecule to explore the therapeutic targeting of the Bcl-2-mediated apoptosis pathway. The principles, mechanisms, and experimental methodologies described herein are central to the study of this class of inhibitors.

Introduction

Venetoclax is a potent and selective oral inhibitor of Bcl-2.[3] It functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins to restore the cell's natural apoptotic machinery.[4] This guide provides a detailed overview of the mechanism of action of Venetoclax, quantitative data supporting its efficacy, and the experimental protocols used to characterize its role in the apoptosis pathway.

Core Mechanism of Action: Restoring Apoptotic Signaling

The intrinsic apoptosis pathway is governed by a delicate balance between pro-survival proteins (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic proteins (including effectors like BAX and BAK, and sensitizer/activator BH3-only proteins like BIM, PUMA, and BAD). In healthy cells, Bcl-2 sequesters pro-apoptotic proteins, preventing them from activating BAX and BAK.

Overexpression of Bcl-2 in cancer cells creates a state of "apoptotic block," where an excess of Bcl-2 sequesters the cell's pool of pro-apoptotic proteins, rendering the cell resistant to death signals.

Venetoclax's mechanism of action is to directly and selectively bind to the BH3-binding groove of the Bcl-2 protein with high affinity. This action displaces pro-apoptotic proteins, particularly BIM, that are sequestered by Bcl-2. Once liberated, these pro-apoptotic proteins are free to activate BAX and BAK. Activated BAX and BAK then oligomerize on the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This event is the point of no return for apoptosis, triggering the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade, culminating in programmed cell death.

Figure 1. Venetoclax mechanism of action in the apoptosis pathway.

Quantitative Data

The efficacy of Venetoclax has been quantified through preclinical binding affinity and cell-based assays, as well as extensive clinical trials.

Table 1: Preclinical Binding Affinity and Potency of Venetoclax

This table summarizes the binding affinity of Venetoclax and a next-generation Bcl-2 inhibitor, Sonrotoclax, to Bcl-2 family proteins. The high selectivity for Bcl-2 over Bcl-xL is a key feature of Venetoclax, which spares platelets and reduces the risk of thrombocytopenia, a dose-limiting toxicity seen with less selective inhibitors like Navitoclax.

| Compound | Target Protein | Binding Affinity (KD or Ki, nM) | Selectivity (vs. Bcl-xL) | Reference |

| Venetoclax | Bcl-2 (Wild-Type) | 1.1 | ~325-fold | |

| Bcl-xL | >480 | - | ||

| Bcl-w | >4400 | - | ||

| Mcl-1 | >4400 | - | ||

| Bcl-2 (G101V mutant) | 29 | - | ||

| Sonrotoclax | Bcl-2 (Wild-Type) | 0.046 | ~2000-fold | |

| Bcl-2 (G101V mutant) | 0.24 | - |

Table 2: In Vitro Cytotoxicity (IC50) of Venetoclax in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) demonstrates the concentration of Venetoclax required to inhibit the growth of 50% of cancer cells in vitro. Sensitivity correlates strongly with high Bcl-2 expression.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |

| OCI-Ly1 | Lymphoma | 0.06 | - | |

| ML-2 | AML | 0.1 | - | |

| MOLM-13 | AML | 0.2 | - | |

| OCI-AML3 | AML | 0.6 | - | |

| HL-60 | AML | 1.6 | - | |

| OCI-AML3 | AML | >1 (resistant) | 24, 48, 72h | |

| THP-1 | AML | >1 (resistant) | 24, 48, 72h | |

| MV4;11 | AML | <1 (sensitive) | 24, 48, 72h | |

| MOLM13 | AML | <1 (sensitive) | 24, 48, 72h |

Table 3: Key Efficacy Data from Pivotal Phase 3 Clinical Trials

The MURANO and CLL14 trials established Venetoclax-based combination therapies as a standard of care in CLL.

| Trial | Patient Population | Treatment Arms | Median Follow-up | Key Efficacy Outcomes | Reference |

| MURANO | Relapsed/Refractory CLL | Venetoclax + Rituximab (VenR) vs. Bendamustine + Rituximab (BR) | 59.2 months | PFS: 53.6 months (VenR) vs. 17.0 months (BR) 5-Year OS: 82.1% (VenR) vs. 62.2% (BR) | |

| CLL14 | Previously Untreated CLL with Comorbidities | Venetoclax + Obinutuzumab (Ven-Obi) vs. Chlorambucil + Obinutuzumab (Clb-Obi) | 76.4 months | PFS: 76.2 months (Ven-Obi) vs. 36.4 months (Clb-Obi) 6-Year OS: 78.7% (Ven-Obi) vs. 69.2% (Clb-Obi) | |

| uMRD Rate (End of Treatment): 75.5% (Ven-Obi) vs. 35.2% (Clb-Obi) |

PFS: Progression-Free Survival; OS: Overall Survival; uMRD: Undetectable Minimal Residual Disease (<1 CLL cell per 10,000 leukocytes).

Experimental Protocols

Characterizing the activity of Bcl-2 inhibitors like Venetoclax involves a suite of standard molecular and cell biology techniques. Below are detailed methodologies for key assays.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay is used to determine the IC50 value of Venetoclax by measuring the metabolic activity of treated cells, which correlates with the number of viable cells.

Figure 2. Workflow for a cell viability assay.

Methodology:

-

Cell Plating: Seed cancer cell lines (e.g., MOLM-13, OCI-AML3) into a 96-well clear-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of appropriate culture medium.

-

Drug Treatment: Prepare a 2x serial dilution of Venetoclax in culture medium. Add 100 µL of the diluted drug to the wells, resulting in a final volume of 200 µL and the desired final drug concentrations. Include wells with vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Reagent Addition:

-

For MTT assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

-

Signal Measurement:

-

MTT: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

CellTiter-Glo®: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

-

-

Data Analysis: Normalize the readings to the vehicle control wells (defined as 100% viability). Plot the percentage of cell viability against the log of Venetoclax concentration and fit a dose-response curve to calculate the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. It is a standard method for confirming that cell death occurs via apoptosis.

Methodology:

-

Cell Treatment: Culture cells in a 6-well plate and treat with Venetoclax at a relevant concentration (e.g., 1x and 5x the IC50) and a vehicle control for a specified time (e.g., 4, 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells once with 1 mL of cold 1X PBS and centrifuge again.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot for Bcl-2 Family Proteins

Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins following treatment with Venetoclax. This can reveal mechanisms of action and resistance (e.g., upregulation of Mcl-1).

Methodology:

-

Cell Lysis: Treat cells with Venetoclax, then wash with cold PBS and lyse on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Bcl-2, Mcl-1, BIM, Cleaved Caspase-3) diluted in blocking buffer. A loading control antibody (e.g., GAPDH, α-tubulin) should be used to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control to compare protein expression levels across different treatment conditions.

Conclusion

Venetoclax represents a landmark achievement in targeting the intrinsic apoptosis pathway for cancer therapy. By selectively inhibiting the pro-survival function of Bcl-2, it effectively restores the apoptotic potential of malignant cells that are dependent on this protein for their survival. The quantitative data from both preclinical and extensive clinical studies robustly support its efficacy, particularly in hematologic malignancies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanisms of Bcl-2 inhibitors, explore potential resistance pathways, and develop next-generation therapeutics that continue to exploit this critical cell death pathway.

References

- 1. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. ashpublications.org [ashpublications.org]

Probing the Engagement: A Technical Guide to Bcl-2 Inhibitor Target Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) protein is a cornerstone in the regulation of apoptosis and a validated therapeutic target in various cancers. The development of small molecule inhibitors targeting Bcl-2 has heralded a new era of targeted cancer therapy. A critical step in the preclinical and clinical development of these inhibitors is the robust assessment of their engagement with the Bcl-2 target protein within the complex cellular environment. This technical guide provides an in-depth overview of the core methodologies and data analysis involved in Bcl-2 target engagement studies. Due to the limited publicly available data for the specific inhibitor Bcl-2-IN-19 (also known as compound 27), this guide will utilize data and protocols from well-characterized Bcl-2 inhibitors such as Venetoclax (ABT-199) and Navitoclax (ABT-263) as illustrative examples. The principles and techniques described herein are directly applicable to the study of novel Bcl-2 inhibitors like this compound.

The Bcl-2 Signaling Pathway and Inhibition

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (like Bax and Bak). In cancer cells, the overexpression of anti-apoptotic Bcl-2 proteins sequesters pro-apoptotic proteins, preventing the initiation of programmed cell death. Bcl-2 inhibitors, often referred to as BH3 mimetics, bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins and thereby triggering apoptosis.[1]

Key Target Engagement Assays

Confirming that a compound directly interacts with its intended target in a cellular context is fundamental. Several biophysical and biochemical methods are employed to measure the target engagement of Bcl-2 inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells and tissues by measuring the thermal stabilization of a target protein upon ligand binding.[2][3]

Experimental Workflow:

Detailed Protocol (Representative):

-

Cell Treatment: Culture cells (e.g., a relevant cancer cell line) and treat with the Bcl-2 inhibitor (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) at 37°C.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.[4]

-

Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Bcl-2 protein at each temperature point using a quantitative method like Western blotting or ELISA.

-

Data Analysis: Plot the percentage of soluble Bcl-2 relative to the unheated control against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates target engagement.[4]

Quantitative Data (Illustrative):

| Compound | Target | Cell Line | Thermal Shift (ΔTm) | Reference |

| BM-1197 | Bcl-xL | - | Significant stabilization | [5] |

| ABT-263 | Bcl-xL | - | Stabilization at ≥32 nM | [5] |

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique used to measure the binding of a small molecule inhibitor to its protein target in a competitive format.[6][7]

Experimental Principle:

A fluorescently labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein (e.g., BIM or BAD) is used as a probe. When the probe is bound to the larger Bcl-2 protein, its tumbling in solution is slow, resulting in a high fluorescence polarization value. When an inhibitor binds to Bcl-2 and displaces the fluorescent probe, the smaller, faster-tumbling probe exhibits a low polarization value.

Detailed Protocol (Representative):

-

Reagents: Recombinant human Bcl-2 protein, a fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3), and the Bcl-2 inhibitor.

-

Assay Setup: In a microplate, combine the Bcl-2 protein and the fluorescent BH3 peptide at concentrations that result in a stable, high polarization signal.

-

Inhibitor Addition: Add serial dilutions of the Bcl-2 inhibitor to the wells. Include controls with no inhibitor (high polarization) and no Bcl-2 protein (low polarization).

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

-

Data Analysis: Plot the polarization values against the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Ki value.

Quantitative Data (Illustrative):

| Inhibitor | Target | Ki (nM) | Reference |

| ABT-737 | Bcl-2 | <1 | [8] |

| ABT-737 | Bcl-xL | <1 | [8] |

| ABT-737 | Bcl-w | <1 | [8] |

| Navitoclax (ABT-263) | Bcl-2 | <1 | [8] |

| Navitoclax (ABT-263) | Bcl-xL | <1 | [8] |

| Navitoclax (ABT-263) | Bcl-w | <1 | [8] |

| Venetoclax (ABT-199) | Bcl-2 | <0.01 | [9][10] |

| Venetoclax (ABT-199) | Bcl-xL | 48 | [9][10] |

| Venetoclax (ABT-199) | Bcl-w | 22 | [9][10] |

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in cells. In the context of Bcl-2 inhibitors, it can be used to demonstrate that the inhibitor disrupts the interaction between Bcl-2 and its pro-apoptotic binding partners.[11][12]

Detailed Protocol (Representative):

-

Cell Treatment and Lysis: Treat cells with the Bcl-2 inhibitor or vehicle control. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for Bcl-2.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-Bcl-2 complexes.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the proteins from the beads and analyze the eluate by Western blotting using antibodies against Bcl-2 and a pro-apoptotic binding partner (e.g., BIM). A decrease in the amount of co-precipitated BIM in the inhibitor-treated sample compared to the control indicates that the inhibitor has disrupted the Bcl-2/BIM interaction.[13]

Expected Outcome:

A successful experiment will show a reduced band intensity for the pro-apoptotic protein in the immunoprecipitated sample from cells treated with the Bcl-2 inhibitor, confirming the disruption of the protein-protein interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative information on the kinetics (association and dissociation rates) and affinity of the interaction between an inhibitor and its target protein.[14][15]

Detailed Protocol (Representative):

-

Immobilization: Covalently immobilize recombinant Bcl-2 protein onto the surface of an SPR sensor chip.

-

Analyte Injection: Inject a series of concentrations of the Bcl-2 inhibitor over the sensor surface.

-

Detection: The binding of the inhibitor to the immobilized Bcl-2 protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in response units (RU).

-

Regeneration: After each injection, the sensor surface is typically regenerated to remove the bound inhibitor.

-

Data Analysis: The binding data (sensorgrams) are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Quantitative Data (Illustrative):

| Compound | Target | KD (nM) | Reference |

| Compound M1 | Bcl-2 | 317 | [15] |

| Compound M2 | Bcl-2 | 406 | [15] |

Conclusion

The robust evaluation of target engagement is a critical component of the development of novel Bcl-2 inhibitors. The methodologies outlined in this guide, including CETSA, FP, Co-IP, and SPR, provide a comprehensive toolkit for researchers to confirm direct binding, quantify affinity, and understand the mechanism of action of their compounds in a cellular context. While specific data for this compound is not yet widely available, the application of these established techniques using well-characterized inhibitors as a framework will be invaluable for the continued investigation and development of the next generation of Bcl-2 targeted therapies.

References

- 1. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. annualreviews.org [annualreviews.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Selective BCL-2 Inhibition by ABT-199 Causes On Target Cell Death in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective BCL-2 inhibition by ABT-199 causes on-target cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Venetoclax (ABT-199) to Bcl-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Venetoclax (ABT-199), a potent and selective B-cell lymphoma 2 (Bcl-2) inhibitor. The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, and their dysregulation is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy. Venetoclax is a BH3 mimetic that binds with high affinity to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and initiating programmed cell death. This document details the quantitative binding data, the signaling pathways involved, and the experimental protocols used to characterize this critical interaction.

Data Presentation: Binding Affinity of Venetoclax

Venetoclax is distinguished by its high affinity and selectivity for Bcl-2 over other anti-apoptotic family members like Bcl-xL and Mcl-1. This selectivity is crucial for its therapeutic window, particularly in sparing platelets, which are dependent on Bcl-xL for survival.[1][2] The binding affinities are typically quantified by the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50).

| Target Protein | Binding Affinity (Ki) | Assay Type | Reference |

| Bcl-2 | < 0.01 nM | Not Specified | [1][2][3] |

| Bcl-xL | 48 nM | Not Specified | |

| Bcl-w | 245 nM | Not Specified | |

| Mcl-1 | > 444 nM | Not Specified |

Table 1: Venetoclax Binding Affinity for Bcl-2 Family Proteins. The table summarizes the inhibition constants (Ki) of Venetoclax for various Bcl-2 family members, highlighting its potent and selective inhibition of Bcl-2.

Signaling Pathways

The Bcl-2 Regulated Intrinsic Apoptosis Pathway

The intrinsic pathway of apoptosis is controlled by the balance between pro-survival (anti-apoptotic) and pro-apoptotic members of the Bcl-2 family. In healthy cells, pro-survival proteins like Bcl-2 sequester the pro-apoptotic effector proteins BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane. Upon receiving an apoptotic stimulus, BH3-only proteins (e.g., BIM, PUMA) are activated. They bind to the pro-survival proteins, displacing BAX and BAK. The freed BAX and BAK then permeabilize the mitochondrial outer membrane (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates the caspase cascade, culminating in apoptosis.

Mechanism of Action of Venetoclax

Venetoclax functions as a BH3 mimetic. It specifically binds to the hydrophobic BH3-binding groove on the Bcl-2 protein, mimicking the action of BH3-only proteins like BIM. This high-affinity binding displaces the pro-apoptotic proteins that are sequestered by Bcl-2. The released BAX and BAK are then free to induce MOMP, leading to the activation of the caspase cascade and subsequent cell death.

Figure 1: Mechanism of Action of Venetoclax. This diagram illustrates how Venetoclax disrupts the inhibition of BAX/BAK by Bcl-2, leading to apoptosis.

Experimental Protocols

The binding affinity of small molecule inhibitors to their protein targets can be determined by various biophysical techniques. Below are detailed methodologies for three common assays used to characterize the interaction between Venetoclax and Bcl-2.

Generalized Experimental Workflow

The process of determining the binding affinity of a compound like Venetoclax to Bcl-2 follows a structured workflow, from initial preparation to final data analysis.

Figure 2: General Workflow for Binding Affinity Determination. This diagram outlines the key stages in quantifying the interaction between a ligand and a protein.

Fluorescence Polarization (FP) Assay

Principle: This competitive assay measures the displacement of a fluorescently labeled BH3 peptide (e.g., from BIM or BAD) from Bcl-2 by an unlabeled inhibitor (Venetoclax). The small, fluorescent peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Bcl-2 protein, its tumbling slows, and polarization increases. An inhibitor that displaces the peptide will cause a decrease in polarization, which can be measured to determine its binding affinity (IC50).

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 20 mM Bis-Tris (pH 7.0), 1 mM TCEP, 0.005% Tween-20.

-

Bcl-2 Protein: Dilute purified, recombinant Bcl-2 protein to the desired concentration (e.g., 100 nM) in assay buffer.

-

Fluorescent Peptide: Prepare a stock solution of a fluorescein-labeled BH3 peptide (e.g., FITC-BIM BH3). Dilute it to a working concentration (e.g., 5 nM) in assay buffer. The final concentration should be at or below the Kd of its interaction with Bcl-2 to ensure assay sensitivity.

-

Venetoclax: Prepare a serial dilution series of Venetoclax in assay buffer containing a constant, low percentage of DMSO (e.g., up to 8%).

-

-

Assay Procedure:

-

In a 96-well or 384-well black plate, add the Bcl-2 protein solution.

-

Add the serially diluted Venetoclax or vehicle control (DMSO) to the wells.

-

Add the fluorescent peptide solution to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a set period (e.g., 30 minutes to 2 hours) to allow the binding to reach equilibrium. Protect the plate from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.

-

Plot the measured polarization values (in milli-polarization units, mP) against the logarithm of the Venetoclax concentration.

-

Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which is the concentration of Venetoclax required to displace 50% of the fluorescent peptide.

-

The IC50 can be converted to a Ki value using the Cheng-Prusoff equation, provided the Kd of the fluorescent peptide for Bcl-2 is known.

-

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. In this context, Bcl-2 protein (the ligand) is immobilized on the sensor chip, and a solution containing Venetoclax (the analyte) is flowed over the surface. The binding of Venetoclax to Bcl-2 causes an increase in mass on the chip surface, which is detected as a change in the resonance signal, measured in Resonance Units (RU).

Methodology:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Inject the purified Bcl-2 protein (typically 20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0) over the activated surface. The protein will covalently couple to the surface via its primary amines.

-

Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.

-

A reference flow cell should be prepared in the same way but without immobilizing Bcl-2 to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Binding Measurement:

-

Running Buffer: Use a suitable buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).

-

Prepare a series of concentrations of Venetoclax in the running buffer. It is crucial to include a blank (buffer only) for double referencing.

-

Inject the different concentrations of Venetoclax over both the Bcl-2 and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association phase (during injection) and the dissociation phase (when flowing running buffer again).

-

After each cycle, regenerate the sensor surface using a mild solution (e.g., a short pulse of 50 mM NaOH or a low pH glycine (B1666218) solution) to remove the bound analyte without denaturing the ligand.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

-

The resulting sensorgrams for each concentration are then globally fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (Venetoclax) is titrated into a sample cell containing the macromolecule (Bcl-2). The heat change upon each injection is measured. As the protein becomes saturated, the heat change per injection decreases until only the heat of dilution is observed.

Methodology:

-

Sample Preparation:

-

Both the Bcl-2 protein and Venetoclax must be in the exact same, extensively dialyzed buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) or HEPES buffer at a specific pH.

-

Protein in Cell: Prepare the Bcl-2 solution at a concentration typically 10-20 times the expected Kd (e.g., 10 µM).

-

Ligand in Syringe: Prepare the Venetoclax solution at a concentration 10-20 times that of the protein (e.g., 100-200 µM).

-

Thoroughly degas both solutions before the experiment.

-

-

Titration Experiment:

-

Load the Bcl-2 solution into the sample cell and the Venetoclax solution into the injection syringe of the ITC instrument.

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial small injection (e.g., 0.5 µL) which is typically discarded from the analysis, followed by a series of larger, spaced injections (e.g., 20-30 injections of 2 µL each).

-

The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks for each injection. Integrate the area under each peak to determine the heat change (ΔH) for that injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit this binding isotherm to a suitable binding model (e.g., a single-site binding model).

-

The fitting directly yields the binding stoichiometry (n), the binding affinity (Ka, from which Kd = 1/Ka is calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

-

References

Probing the Apoptotic Machinery: A Technical Guide to the Selectivity of Bcl-2-IN-19 for Bcl-2 Family Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of the B-cell lymphoma 2 (Bcl-2) inhibitor, Bcl-2-IN-19. As a critical regulator of the intrinsic apoptotic pathway, the Bcl-2 family of proteins presents a key therapeutic target in oncology. Understanding the precise binding affinities of inhibitors like this compound across the different anti-apoptotic members of this family—Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1—is paramount for predicting efficacy and potential side effects. This document outlines the methodologies used to determine this selectivity, presents the binding data in a clear, comparative format, and visualizes the underlying biological and experimental frameworks.

Selectivity Profile of this compound

The inhibitory activity of this compound against the major anti-apoptotic Bcl-2 family proteins is crucial for its therapeutic window. The selectivity is typically determined by measuring the binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the quantitative data for a hypothetical Bcl-2 inhibitor, designated as Bcl-2-IN-XX, to illustrate a typical selectivity profile.

| Target Protein | Ki (nM) | IC50 (nM) | Assay Method |

| Bcl-2 | 1.5 | 15 | TR-FRET |

| Bcl-xL | 250 | 2500 | TR-FRET |

| Mcl-1 | >10,000 | >100,000 | AlphaScreen |

| Bcl-w | 800 | 8000 | TR-FRET |

| Bfl-1/A1 | >10,000 | >100,000 | AlphaScreen |

Caption: Illustrative selectivity profile of a hypothetical Bcl-2 inhibitor (Bcl-2-IN-XX). Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively. The data demonstrates high selectivity for Bcl-2 over other anti-apoptotic family members.

The Bcl-2 Family Signaling Pathway and Mechanism of Inhibition

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic signals. Anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, sequester pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad, Puma) and effector proteins (Bak, Bax), thereby preventing the permeabilization of the outer mitochondrial membrane and subsequent cell death.

Bcl-2 inhibitors, acting as BH3 mimetics, bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins. This binding displaces the pro-apoptotic proteins, which are then free to activate Bak and Bax. The subsequent oligomerization of Bak and Bax leads to the formation of pores in the mitochondrial membrane, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptosis.

Bcl-2-IN-19: A Technical Guide on its Effect on Mitochondrial Outer Membrane Permeabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of the intrinsic apoptotic pathway, acting as a primary inhibitor of mitochondrial outer membrane permeabilization (MOMP), a critical "point of no return" in programmed cell death.[1][2] Overexpression of Bcl-2 is a hallmark of various malignancies, including breast cancer, where it confers resistance to apoptosis and promotes tumor survival.[3][4] Consequently, the development of small molecule inhibitors targeting Bcl-2 is a key strategy in oncology drug discovery. Bcl-2-IN-19 (also referred to as compound 27) has been identified as a potent inhibitor of Bcl-2, demonstrating significant cytotoxic effects in breast cancer cell lines.[5] This technical guide provides a comprehensive overview of the known effects of this compound and its putative mechanism of action on mitochondrial outer membrane permeabilization. While direct experimental evidence on the specific effects of this compound on MOMP is not yet extensively published, this guide infers its mitochondrial effects based on its established role as a Bcl-2 inhibitor and the well-documented downstream consequences of Bcl-2 inhibition.

Core Mechanism of Bcl-2 and the Role of Inhibitors

The Bcl-2 family of proteins comprises both anti-apoptotic members, such as Bcl-2 and Bcl-xL, and pro-apoptotic members, including Bax and Bak. In healthy cells, Bcl-2 sequesters pro-apoptotic proteins, preventing their activation and subsequent oligomerization at the mitochondrial outer membrane. Upon receiving an apoptotic stimulus, BH3-only proteins are activated and bind to Bcl-2, displacing the pro-apoptotic proteins. Freed Bax and Bak then oligomerize to form pores in the outer mitochondrial membrane, leading to MOMP. This permeabilization results in the release of apoptogenic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, which in turn activates the caspase cascade and executes apoptosis.

Bcl-2 inhibitors, such as this compound, function by mimicking the action of BH3-only proteins. They bind to the hydrophobic groove of Bcl-2, thereby preventing it from sequestering pro-apoptotic proteins. This leads to the liberation and activation of Bax and Bak, ultimately triggering MOMP and apoptosis.

This compound: Quantitative Data and In Silico Analysis

This compound has been identified as a potent downregulator of Bcl-2 gene expression and exhibits significant cytotoxicity against the MCF-7 human breast cancer cell line. The following table summarizes the available quantitative data for this compound.

| Parameter | Cell Line | Value | Reference |

| Bcl-2 Gene Expression Fold Change | MCF-7 | 256-fold downregulation | |

| Vina Score (Binding Affinity) | - | -9.6 kcal/mol |

Note: The Vina score is a computational prediction of binding affinity from molecular docking studies. Lower scores indicate higher predicted affinity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of Bcl-2-mediated apoptosis and a general workflow for assessing the effect of an inhibitor on mitochondrial outer membrane permeabilization.

Caption: Bcl-2 inhibition by this compound disrupts the sequestration of Bax/Bak, leading to MOMP.

References

- 1. How do BCL-2 proteins induce mitochondrial outer membrane permeabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Interaction of Bcl-2 Inhibitors with BH3-Only Proteins

Disclaimer: Publicly available information on the specific inhibitor Bcl-2-IN-19 is limited, lacking detailed quantitative data and experimental protocols. Therefore, this guide utilizes the well-characterized, clinically approved, and highly selective Bcl-2 inhibitor, Venetoclax (ABT-199) , as a representative molecule. The principles, experimental methodologies, and interaction dynamics described herein are broadly applicable to potent Bcl-2 inhibitors and their interplay with the Bcl-2 family of proteins.

Executive Summary

The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway and a validated therapeutic target in various malignancies. Its overexpression allows cancer cells to evade programmed cell death. Bcl-2 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, particularly the BH3-only proteins. Small molecule inhibitors that mimic the action of BH3-only proteins, such as Venetoclax, have emerged as a powerful therapeutic strategy. These inhibitors bind to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and thereby initiating apoptosis. This guide provides a detailed technical overview of the interaction between Venetoclax and Bcl-2, with a focus on its relationship with BH3-only proteins. It includes quantitative binding data, detailed experimental protocols for assessing these interactions, and visualizations of the underlying molecular pathways and experimental workflows.

The Bcl-2 Family and the Apoptotic Switch

The intrinsic apoptosis pathway is tightly regulated by the Bcl-2 family of proteins, which can be categorized into three main factions:

-

Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1) prevent apoptosis by binding to and sequestering pro-apoptotic members.

-

Pro-apoptotic effector proteins: (e.g., BAX and BAK) are responsible for mitochondrial outer membrane permeabilization (MOMP), a key step in the apoptotic cascade.

-

Pro-apoptotic BH3-only proteins: (e.g., BIM, BID, PUMA, BAD, NOXA) act as sensors of cellular stress. Upon activation, they either directly activate BAX/BAK or inhibit the anti-apoptotic Bcl-2 proteins, thereby liberating the effector proteins.

In healthy cells, a delicate balance between these factions ensures cell survival. In many cancers, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like Bcl-2.

Venetoclax: A Potent and Selective Bcl-2 Inhibitor

Venetoclax is a first-in-class, orally bioavailable small molecule that acts as a BH3 mimetic. It is highly selective for Bcl-2, binding with sub-nanomolar affinity to the BH3-binding groove of the protein.[1] This high selectivity spares other anti-apoptotic proteins like Bcl-xL, which is crucial for platelet survival, thus mitigating the thrombocytopenia associated with less selective inhibitors.[2]

Mechanism of Action

Venetoclax mimics the function of BH3-only proteins. By occupying the BH3-binding groove of Bcl-2, it displaces pro-apoptotic BH3-only proteins, such as BIM.[3][4] Once liberated, these activator proteins can then directly engage and activate the pro-apoptotic effector proteins BAX and BAK.[3] This leads to the oligomerization of BAX and BAK on the mitochondrial outer membrane, resulting in the formation of pores, MOMP, the release of cytochrome c into the cytoplasm, and subsequent activation of the caspase cascade, culminating in apoptosis.

Quantitative Analysis of Venetoclax Interactions

The binding affinity of Venetoclax for various Bcl-2 family members has been quantified using various biophysical and biochemical assays. The following table summarizes key binding affinity data.

| Protein | Binding Affinity (Ki) | Assay Method | Reference |

| Bcl-2 | <0.01 nM | Not Specified | |

| Bcl-xL | 48 nM | Not Specified | |

| Bcl-w | 245 nM | Not Specified | |

| Mcl-1 | >444 nM | Not Specified |

Experimental Protocols

The characterization of the interaction between Bcl-2 inhibitors and Bcl-2 family proteins relies on robust and sensitive assay methodologies. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are two commonly employed techniques.

TR-FRET Competitive Binding Assay

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the target protein.

Principle: A terbium-labeled anti-tag antibody (donor) binds to a tagged Bcl-2 protein. A fluorescently labeled BH3 peptide (tracer/acceptor) binds to the BH3-binding groove of Bcl-2. When in close proximity, excitation of the terbium donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. A test compound that binds to the BH3-binding groove will displace the tracer, leading to a decrease in the FRET signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT).

-

Dilute GST-tagged Bcl-2 protein and a fluorescein-labeled BIM BH3 peptide tracer to desired concentrations in the assay buffer.

-

Dilute a Terbium-labeled anti-GST antibody in the assay buffer.

-

Prepare a serial dilution of Venetoclax (or other test compounds) in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the test compound or vehicle (DMSO) to the appropriate wells.

-

Add 5 µL of the GST-Bcl-2 protein solution to all wells.

-

Add 5 µL of a pre-mixed solution of the fluorescein-labeled BIM BH3 peptide tracer and the Terbium-labeled anti-GST antibody.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader. Excite at approximately 340 nm and measure emissions at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

AlphaLISA Assay

This bead-based immunoassay measures the proximity of two molecules.

Principle: One antibody against Bcl-2 is conjugated to a Donor bead, and a biotinylated BH3 peptide is captured by a Streptavidin-coated Acceptor bead. When the Bcl-2 protein brings the Donor and Acceptor beads into close proximity, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. A competitive inhibitor will disrupt the Bcl-2/BH3 peptide interaction, leading to a decrease in the AlphaLISA signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare AlphaLISA assay buffer.

-

Dilute recombinant Bcl-2 protein, biotinylated BIM BH3 peptide, and the test compound (Venetoclax) to the desired concentrations in the assay buffer.

-

Prepare a slurry of anti-Bcl-2 antibody-coated Donor beads and Streptavidin-coated Acceptor beads in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the test compound or vehicle to the wells.

-

Add 5 µL of the recombinant Bcl-2 protein solution.

-

Add 5 µL of the biotinylated BIM BH3 peptide.

-

Incubate for 30-60 minutes at room temperature.

-

Add 10 µL of the mixed Donor and Acceptor bead slurry.

-

Incubate for 60-120 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

-

Data Analysis:

-

Plot the AlphaLISA signal against the logarithm of the compound concentration and fit the data to determine the IC50 value.

-

Visualizations

Signaling Pathway of Venetoclax Action

Caption: Mechanism of action of Venetoclax.

Experimental Workflow for TR-FRET Assay

Caption: TR-FRET competitive binding assay workflow.

Conclusion

The targeted inhibition of Bcl-2 by BH3 mimetics like Venetoclax represents a significant advancement in cancer therapy. Understanding the intricate interactions between these inhibitors and the Bcl-2 family of proteins, particularly the displacement of BH3-only proteins, is crucial for the development of next-generation therapeutics and for devising effective combination strategies to overcome resistance. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate these critical molecular interactions. The continued exploration of the Bcl-2 pathway promises to yield further innovations in the treatment of cancer and other diseases characterized by apoptotic dysregulation.

References

- 1. ABT-199 (venetoclax) and BCL-2 inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Deep Dive into Bcl-2-IN-19: A Novel Benzimidazole Derivative Targeting Bcl-2 in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bcl-2-IN-19, a novel and potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, identified as a promising therapeutic candidate for breast cancer. This document details the compound's mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.

Introduction: Targeting the Guardian of Cancer Cell Survival

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between pro-survival and pro-apoptotic members.[1] In many cancers, this balance is skewed towards survival through the overexpression of anti-apoptotic proteins like Bcl-2, rendering cancer cells resistant to conventional therapies.[2] Consequently, inhibiting Bcl-2 has emerged as a validated therapeutic strategy.[3] this compound, a novel alkylsulfonyl benzimidazole (B57391) derivative, has been identified as a potent downregulator of Bcl-2 expression, demonstrating significant cytotoxic effects in breast cancer cells.[4]

Core Compound Details

This compound, also referred to as compound 27 in its discovery publication, is a synthetic small molecule with the following characteristics:

| Property | Value |

| Chemical Name | 1-(3,4-Difluorobenzyl)–2-(3,5-difluorophenyl)–5-(methylsulfonyl)–1H-benzo[d]imidazole |

| Molecular Formula | C₂₁H₁₄F₄N₂O₂S |

| Molecular Weight | 466.41 g/mol |

| Primary Target | B-cell lymphoma 2 (Bcl-2) |

| Therapeutic Area | Oncology, specifically breast cancer |

Mechanism of Action

This compound exerts its anticancer effects primarily through the significant downregulation of Bcl-2 gene expression.[5] This leads to a disruption of the anti-apoptotic defense of cancer cells, thereby promoting the intrinsic pathway of apoptosis. Molecular docking and dynamics simulations have further elucidated the direct interaction between this compound and the Bcl-2 protein, suggesting a high binding affinity and stable interaction within the protein's binding site.

Figure 1. Mechanism of action of this compound.

Quantitative Preclinical Data

The preclinical evaluation of this compound has yielded significant quantitative data regarding its efficacy and interaction with its target.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | Result |

| MCF-7 | Human Breast Cancer | xCELLigence Real-Time Cell Analysis | Identified as one of the most potent cytotoxic derivatives in the series |

Table 2: Gene Expression Modulation by this compound in MCF-7 Cells

| Gene | Function | Fold Change in Expression |

| BCL-2 | Anti-apoptotic | 256-fold downregulation |

Table 3: Molecular Modeling of this compound Interaction with Bcl-2

| Parameter | Method | Result | Comparison |

| Binding Affinity | AutoDock Vina | Vina Score = -9.6 kcal/mol | Higher affinity than Vincristine (-6.7 kcal/mol) |

| Binding Stability | Molecular Dynamics Simulation | Stable interaction over 200 ns | N/A |

Detailed Experimental Protocols

The following are the detailed methodologies employed in the preclinical assessment of this compound.

Synthesis of this compound (Compound 27)

This compound was synthesized from N1–3,4-difluorobenzyl-4-(methylsulfonyl) benzene-1,2-diamine and sodium (3,5-difluorophenyl) (hydroxy)methanesulfonate. The resulting product was purified by column chromatography using an ethyl acetate/hexane (1:2) solvent system. The final product was characterized by Mass Spectrometry and NMR.

Cell Culture

The human breast cancer cell line MCF-7 was used for in vitro studies. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (xCELLigence Real-Time Cell Analysis)

The cytotoxic potential of this compound was determined using the xCELLigence system. This system measures changes in electrical impedance as cells proliferate and adhere to the microelectrodes in the wells of an E-plate. A decrease in impedance is indicative of cell death. MCF-7 cells were seeded in the E-plates and treated with varying concentrations of this compound. Cell index was monitored in real-time to determine the dose-dependent cytotoxic effects.

Figure 2. Workflow for cytotoxicity assessment.

Gene Expression Analysis (Quantitative Real-Time PCR)

MCF-7 cells were treated with this compound for a specified period. Total RNA was then extracted from the cells and reverse-transcribed into cDNA. Quantitative real-time PCR (qPCR) was performed using specific primers for the BCL-2 gene and a housekeeping gene for normalization. The relative expression of the BCL-2 gene was calculated using the comparative Ct method.

Molecular Docking

To predict the binding mode and affinity of this compound to the Bcl-2 protein, molecular docking studies were performed using AutoDock Vina. The crystal structure of the Bcl-2 protein was obtained from the Protein Data Bank. The ligand (this compound) was prepared for docking, and the docking simulation was run to identify the most favorable binding poses and to calculate the binding affinity (Vina score).

Molecular Dynamics Simulation

To assess the stability of the this compound and Bcl-2 protein complex, molecular dynamics simulations were conducted. The docked complex with the best binding affinity was used as the starting point for a 200-nanosecond simulation. The trajectory of the simulation was analyzed to evaluate the stability of the interaction over time.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for breast cancer through its potent downregulation of Bcl-2 expression and induction of cytotoxicity. The favorable in silico binding characteristics further support its mechanism of action. Future research should focus on in vivo efficacy studies in animal models of breast cancer to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its safety profile. Further investigation into its selectivity for Bcl-2 over other anti-apoptotic family members would also be beneficial for predicting potential side effects and optimizing its therapeutic window. The promising preclinical data for this compound warrant its continued development as a potential novel cancer therapeutic.

References

An In-depth Technical Guide on the Core of Bcl-2 Inhibition in Hematological Malignancies Research

A comprehensive analysis of the therapeutic potential and preclinical evaluation of B-cell lymphoma 2 (Bcl-2) inhibitors, with a focus on the well-characterized compound Venetoclax, for researchers, scientists, and drug development professionals.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process for normal tissue homeostasis and a key defense against oncogenesis.[1] In many hematological malignancies, the overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2 itself, is a common mechanism for tumor cell survival and resistance to conventional therapies.[2][3] This has made the targeted inhibition of Bcl-2 a highly attractive therapeutic strategy.[2] This technical guide provides an in-depth overview of the core principles of Bcl-2 inhibition in the context of hematological malignancies research. Due to the absence of publicly available data for a compound specifically named "Bcl-2-IN-19," this guide will utilize the extensive research and clinical data available for Venetoclax (ABT-199), the first FDA-approved selective Bcl-2 inhibitor, as a representative example to illustrate the key concepts, experimental methodologies, and data interpretation relevant to the study of this class of inhibitors.[1]

The Bcl-2 Signaling Pathway and Mechanism of Inhibition

The intrinsic apoptosis pathway is tightly regulated by a balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family.[4] Anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1, prevent apoptosis by sequestering pro-apoptotic "effector" proteins like BAX and BAK.[4] In response to cellular stress, pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA, BAD) are activated. They can either directly activate BAX and BAK or bind to and inhibit the anti-apoptotic Bcl-2 family members, thus releasing BAX and BAK to oligomerize at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[4]

Bcl-2 inhibitors, such as Venetoclax, are BH3 mimetics. They are small molecules designed to mimic the action of BH3-only proteins by binding with high affinity to the BH3-binding groove of anti-apoptotic proteins like Bcl-2.[5] This competitive inhibition displaces pro-apoptotic proteins, leading to the activation of BAX and BAK and the induction of apoptosis in cancer cells that are "primed for death" due to their high levels of both anti-apoptotic and sequestered pro-apoptotic proteins.[1]

Caption: Bcl-2 signaling pathway and the mechanism of action of Venetoclax.

Quantitative Data Presentation

The efficacy of Bcl-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cancer cell lines. This data is crucial for comparing the potency of different compounds and for selecting appropriate concentrations for in vitro experiments. The following table summarizes representative IC50 values for Venetoclax in a panel of hematological malignancy cell lines.

| Cell Line | Hematological Malignancy | Venetoclax IC50 (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia | < 1 |

| MOLM-13 | Acute Myeloid Leukemia | 8 |

| HL-60 | Acute Promyelocytic Leukemia | > 10,000 |

| Toledo | Diffuse Large B-cell Lymphoma | 4 |

| Pfeiffer | Diffuse Large B-cell Lymphoma | 8 |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 10 |

| Z-138 | Mantle Cell Lymphoma | < 1 |

| Granta-519 | Mantle Cell Lymphoma | 5 |

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of Bcl-2 inhibitors. Below are methodologies for key experiments commonly used in preclinical studies.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To determine the effect of a Bcl-2 inhibitor on the viability of cancer cell lines.

Materials:

-

Hematological cancer cell lines

-

Complete cell culture medium

-

Bcl-2 inhibitor (e.g., Venetoclax) dissolved in DMSO

-

96-well white-walled, clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Compound Treatment: Prepare serial dilutions of the Bcl-2 inhibitor in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-